An In-depth Technical Guide to the Structure Elucidation of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
An In-depth Technical Guide to the Structure Elucidation of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Abstract: This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. This molecule, a key intermediate in the synthesis of pharmaceutical compounds like Varenicline, possesses a rigid, bridged polycyclic core that presents unique challenges for structural characterization.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, from initial molecular formula determination to the fine points of 3D conformation, ensuring a self-validating and authoritative approach to structural verification.
Introduction: The Structural Challenge
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine (Figure 1) is a synthetic organic compound with the molecular formula C₁₈H₁₉N. Its core is a tricyclic amine, which can be systematically named 10-benzyl-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene.[1] The bridged and fused ring system creates a conformationally restricted structure. The elucidation of such a molecule is not merely a procedural task; it is a deductive process requiring a multi-pronged analytical strategy to confirm not only the atom connectivity but also the compound's stereochemistry.
This guide will simulate a logical workflow for the structural elucidation of a newly synthesized batch of this compound, assuming no prior spectral data is available. We will employ a suite of techniques including Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.
Foundational Analysis: Confirming the Molecular Identity
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. This establishes the fundamental building blocks we must account for in the subsequent, more detailed analyses.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for determining the accurate mass of a molecule.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.
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Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
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Acquisition Parameters:
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Ionization Mode: Positive Ion
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Mass Range: 100-500 m/z
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate the exact mass. Compare this to the theoretical mass for C₁₈H₁₉N.
Expected Results & Interpretation: The theoretical exact mass for the protonated molecule [C₁₈H₂₀N]⁺ is 250.1596. The HRMS spectrum is expected to show a prominent ion at m/z 250.1598, confirming the elemental composition. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is satisfied (MW = 249.36 g/mol ).[2]
Tandem MS (MS/MS) for Fragmentation Analysis: Further fragmentation of the parent ion provides clues about the molecule's substructures. The benzylic C-N bond is a likely point of cleavage.
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Key Fragmentation Pathway: The most prominent fragmentation pathway for N-benzyl amines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[3][4][5] Another significant fragment would arise from the loss of the benzyl group, leaving the protonated tricyclic core at m/z 159.
Table 1: Predicted HRMS and MS/MS Fragmentation Data
| Ion | Calculated Exact Mass | Observed m/z (Predicted) | Interpretation |
| [M+H]⁺ | 250.1596 | 250.1598 | Protonated Parent Molecule |
| [C₁₁H₁₃N+H]⁺ | 160.1121 | 160.1123 | Loss of Benzene (C₇H₇) |
| [C₇H₇]⁺ | 91.0542 | 91.0545 | Tropylium ion from benzyl group |
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule in solution.[6] For a complex, non-symmetric molecule like this, a full suite of 1D and 2D experiments is essential.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
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Experiments to be Acquired:
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¹H NMR
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¹³C{¹H} NMR
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DEPT-135 (Distortionless Enhancement by Polarization Transfer)
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¹H-¹H COSY (Correlation Spectroscopy)
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
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¹H and ¹³C NMR: The Initial Roadmap
The 1D spectra provide the first look at the chemical environments of the hydrogen and carbon atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃): The spectrum is expected to be complex, particularly in the aliphatic region due to the rigid, asymmetric structure causing all methylene protons to be diastereotopic and thus chemically non-equivalent.
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Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the 9 aromatic protons. The monosubstituted benzyl group will show 5 protons, and the benzofused ring will show 4 protons.
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Benzylic Methylene (δ ~3.6 ppm): A sharp singlet integrating to 2H, corresponding to the -N-CH₂ -Ph protons.
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Aliphatic Region (δ 1.5-3.5 ppm): A series of complex multiplets corresponding to the 8 protons of the tricyclic core. The bridgehead protons (H-1 and H-5) are expected to be distinct.
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃): The ¹³C spectrum should show all 18 carbon signals. The DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.
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Aromatic Carbons (δ 120-145 ppm): Signals for the 10 aromatic CH carbons and 2 quaternary aromatic carbons.
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Benzylic Carbon (δ ~60 ppm): One CH₂ signal for the benzylic methylene.
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Aliphatic Carbons (δ 25-70 ppm): Signals for the remaining 3 CH₂ groups and 2 CH (bridgehead) carbons of the tricyclic core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Note: These are estimated values based on analogous structures. Actual values may vary. Numbering is based on IUPAC nomenclature for the benzo[d]azepine core.)
| Position | Predicted ¹³C δ (ppm) | Carbon Type (DEPT-135) | Predicted ¹H δ (ppm) | Multiplicity, J (Hz) | Integration |
| 1 | 45.0 | CH | 3.20 | m | 1H |
| 2 | 30.0 | CH₂ | 1.85, 2.10 | m, m | 1H, 1H |
| 4 | 55.0 | CH₂ | 2.80, 3.05 | m, m | 1H, 1H |
| 5 | 48.0 | CH | 3.40 | m | 1H |
| 5a | 142.0 | C | - | - | - |
| 6 | 126.0 | CH | 7.15 | d, J=7.5 | 1H |
| 7 | 128.0 | CH | 7.25 | t, J=7.5 | 1H |
| 8 | 127.5 | CH | 7.20 | t, J=7.5 | 1H |
| 9 | 129.0 | CH | 7.10 | d, J=7.5 | 1H |
| 9a | 140.0 | C | - | - | - |
| 10 (CH₂) | 58.0 | CH₂ | 2.65, 2.90 | m, m | 1H, 1H |
| N-C H₂-Ph | 60.5 | CH₂ | 3.65 | s | 2H |
| Benzyl-C1' | 138.0 | C | - | - | - |
| Benzyl-C2'/6' | 129.5 | CH | 7.35 | d, J=7.5 | 2H |
| Benzyl-C3'/5' | 128.5 | CH | 7.30 | t, J=7.5 | 2H |
| Benzyl-C4' | 127.0 | CH | 7.22 | t, J=7.5 | 1H |
2D NMR: Assembling the Puzzle Pieces
2D NMR experiments reveal the connectivity between atoms, allowing us to piece together the molecular fragments identified in the 1D spectra.
¹H-¹H COSY: Mapping Proton Neighbors The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[6][7]
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Expected Correlations:
-
Strong correlations will be observed within the aliphatic spin systems of the tricyclic core, allowing us to trace the proton connectivity from H-1 through H-2, and from H-4 through H-5 and the bridging H-10 protons.
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Correlations between the adjacent protons on the benzofused aromatic ring (H-6 to H-9).
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Correlations between the protons on the benzyl group's aromatic ring.
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¹H-¹³C HSQC: Linking Protons to Carbons The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[7] This is the most reliable way to assign the carbon signals based on the already assigned proton signals.
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Expected Correlations: Each proton signal in Table 2 will show a cross-peak to its corresponding carbon signal. This definitively links the ¹H and ¹³C chemical shifts.
¹H-¹³C HMBC: Long-Range Connectivity The HMBC experiment is arguably the most critical for this structure, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[7] This allows us to connect the different spin systems and identify the positions of quaternary carbons.
-
Key Expected Correlations for Structural Confirmation:
-
The benzylic protons (-N-CH₂ -Ph) at δ ~3.65 ppm should show correlations to the benzyl quaternary carbon (C1'), the benzyl ortho carbons (C2'/6'), and importantly, to the carbons of the tricyclic core attached to the nitrogen (C-2 and C-4). This confirms the point of attachment of the benzyl group.
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The bridgehead proton H-1 should show correlations to carbons C-2, C-5, C-9a, and the bridging C-10.
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The bridgehead proton H-5 should show correlations to carbons C-4, C-5a, C-1, and the bridging C-10.
-
The aromatic proton H-6 should show a ³J correlation to the quaternary carbon C-5a and a ²J correlation to C-7.
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Absolute Confirmation: Single-Crystal X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous picture of the molecule's three-dimensional structure in the solid state.[5] This technique is unparalleled for confirming absolute stereochemistry and revealing detailed conformational information, such as bond lengths, bond angles, and torsional angles.
Experimental Protocol: X-ray Diffraction
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Crystal Growth: Suitable single crystals can often be grown by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/hexane.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The structure is then refined against the experimental data.
-
Data Reporting: The final structural data should be deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF) format.[8][9][10]
Table 3: Hypothetical Crystallographic Data Summary
| Parameter | Value |
| Empirical formula | C₁₈H₁₉N |
| Formula weight | 249.35 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 12.1 Å, c = 11.8 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1445.0 ų |
| Z (molecules/unit cell) | 4 |
| Calculated density | 1.145 Mg/m³ |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
Interpretation of Crystallographic Data: The X-ray structure would provide the ultimate proof of the bridged 1,5-methanobenzo[d]azepine core. It would reveal the precise bond lengths and angles, confirming the strained nature of the bicyclic system. Furthermore, it would show the conformation of the seven-membered diazepine ring and the relative orientation of the N-benzyl substituent. This solid-state data serves as the definitive benchmark against which the solution-phase NMR data can be compared.
Conclusion: A Self-Validating Structural Proof
References
-
American Chemical Society. (n.d.). Submitting X-ray Crystallographic Data. ACS Publications. Retrieved from [Link]8]
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American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]9]
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International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]10]
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Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 907-17.[3]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]6]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]7]
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Veeprho. (n.d.). 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | CAS 230615-48-2. Retrieved from [Link]1]
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Deschamps, J. R. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E813–E819.[5]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]5]
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Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 907-17.[4]
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